[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide
Overview
Description
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with cyclopentylmagnesium bromide to form 4-chlorophenylcyclopentylmethane.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine.
Salt Formation: Finally, the free amine is reacted with hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application and target.
Comparison with Similar Compounds
[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide: can be compared with other similar compounds, such as:
2-Phenethylamines: These compounds share a similar structural motif and are known for their diverse biological activities.
4-Chlorophenyl derivatives: Compounds with the 4-chlorophenyl group exhibit various pharmacological properties and are used in medicinal chemistry.
Cyclopentylamines: These compounds are characterized by the presence of a cyclopentyl group and are studied for their potential therapeutic effects.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopentylethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.BrH/c14-12-7-5-11(6-8-12)13(9-15)10-3-1-2-4-10;/h5-8,10,13H,1-4,9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXFWKGRZNMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=C(C=C2)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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